molecular formula C5H4N2O5 B1629952 Methyl 3-nitroisoxazole-5-carboxylate CAS No. 40995-06-0

Methyl 3-nitroisoxazole-5-carboxylate

Cat. No.: B1629952
CAS No.: 40995-06-0
M. Wt: 172.1 g/mol
InChI Key: BEASVAYCDFGLQP-UHFFFAOYSA-N
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Description

Methyl 3-nitroisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitroisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitrile oxides with alkynes or alkenes, leading to the formation of the isoxazole ring. For instance, the reaction of a nitrile oxide with an alkyne in the presence of a suitable catalyst can yield the desired isoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of environmentally benign solvents and catalysts is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitroisoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-nitroisoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitroisoxazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 3,5-dimethylisoxazole-4-carboxylate
  • Methyl 4-nitroisoxazole-3-carboxylate

Comparison: Methyl 3-nitroisoxazole-5-carboxylate is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. The nitro group can participate in various redox reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-nitro-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O5/c1-11-5(8)3-2-4(6-12-3)7(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEASVAYCDFGLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626810
Record name Methyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40995-06-0
Record name Methyl 3-nitro-1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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